![molecular formula C8H9NO5 B14903259 (2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic lactam structure with significant interest in organic and medicinal chemistry. This compound is characterized by its unique bicyclic framework, which includes an oxirane ring fused to a lactam ring, making it a valuable scaffold for various chemical transformations and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as a cyclopentene derivative.
Cyclization: The precursor undergoes a cyclization reaction to form the bicyclic framework.
Functionalization: The resulting bicyclic intermediate is then functionalized to introduce the hydroxyethylidene and carboxylic acid groups. This may involve multiple steps, including oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient and cost-effective catalysts to improve yield and reduce reaction time.
Process Optimization: Streamlining the reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
The compound rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl group in the lactam ring can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the lactam nitrogen or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted lactam or oxirane derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique bicyclic structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific enzymes and receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
2-Azetidinones: These compounds share a similar lactam ring structure but lack the bicyclic framework.
Beta-lactams: These antibiotics have a similar lactam ring but differ in their overall structure and biological activity.
Oxiranes: These compounds contain an oxirane ring but lack the fused bicyclic structure.
Uniqueness
The uniqueness of rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid lies in its fused bicyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C8H9NO5 |
|---|---|
分子量 |
199.16 g/mol |
IUPAC名 |
(2S,3Z,5S)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m0/s1 |
InChIキー |
HZZVJAQRINQKSD-WHJCQOFKSA-N |
異性体SMILES |
C1[C@H]2N(C1=O)[C@@H](/C(=C/CO)/O2)C(=O)O |
正規SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


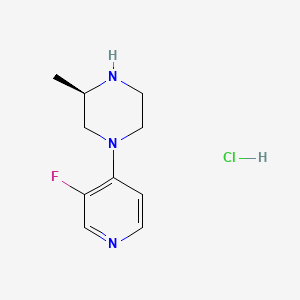
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)
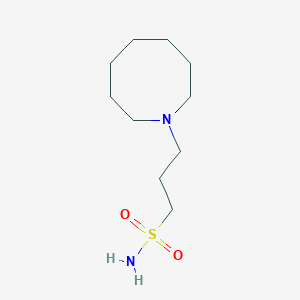
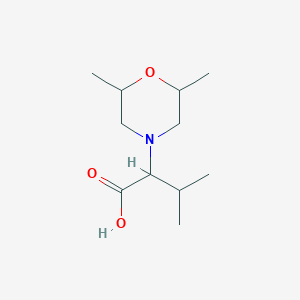
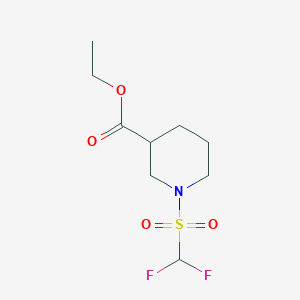
![(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)
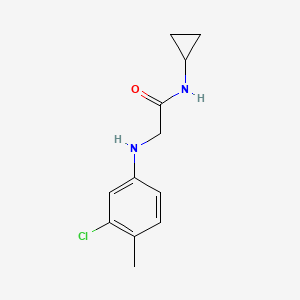
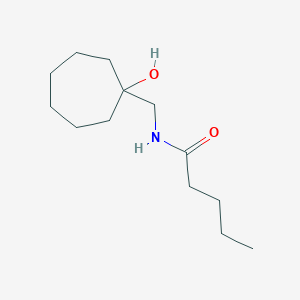
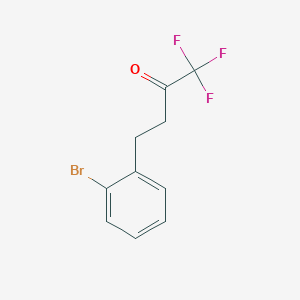
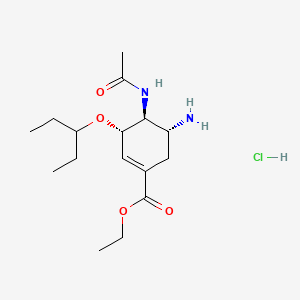
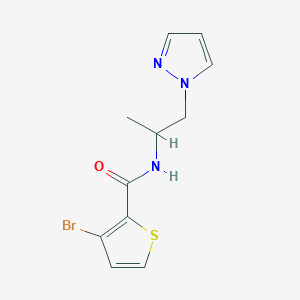
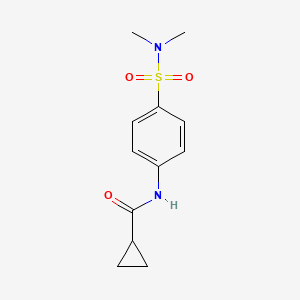
![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
